molecular formula C18H22N4O B6038262 N-(2-ethylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

N-(2-ethylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B6038262
M. Wt: 310.4 g/mol
InChI Key: NRXDLSSVEIDITF-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-2-15-7-3-4-8-16(15)20-18(23)22-13-11-21(12-14-22)17-9-5-6-10-19-17/h3-10H,2,11-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXDLSSVEIDITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves the following steps:

    Formation of Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions:

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the substituted piperazine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the piperazine ring.

    Reduction: Reduction reactions could target the pyridine ring or the carboxamide group.

    Substitution: The aromatic rings (2-ethylphenyl and pyridin-2-yl) may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenated precursors and strong bases or acids depending on the type of substitution.

Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry:

    Catalysis: Piperazine derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology and Medicine:

    Pharmacology: Piperazine derivatives are explored for their potential as therapeutic agents in treating various conditions such as anxiety, depression, and infections.

    Biochemical Research: These compounds can be used as probes or inhibitors in biochemical assays.

Industry:

    Agriculture: Some piperazine derivatives are used as pesticides or herbicides.

    Pharmaceuticals: They are used in the formulation of various drugs.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • N-(2-ethylphenyl)-4-(pyridin-3-yl)piperazine-1-carboxamide
  • N-(2-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
  • N-(2-ethylphenyl)-4-(pyridin-2-yl)piperazine-1-sulfonamide

Comparison:

  • Structural Differences: The position of substituents on the aromatic rings or the nature of the functional groups can significantly affect the compound’s properties.
  • Pharmacological Activity: Small changes in structure can lead to differences in binding affinity, selectivity, and overall pharmacological profile.
  • Chemical Reactivity: The presence of different substituents can influence the compound’s reactivity in chemical reactions.

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